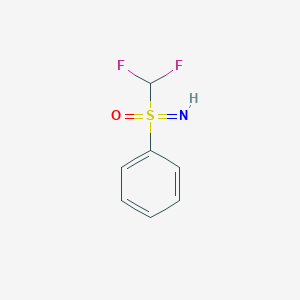

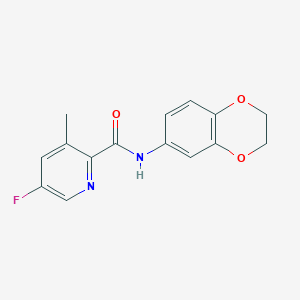

![molecular formula C18H16F3N3O B2495316 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 868978-24-9](/img/structure/B2495316.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that are often explored for their potential in medicinal chemistry due to their unique structural features and biological activities. The core structure is indicative of a molecule designed for high specificity and potency, possibly targeting protein interactions or enzymatic activity within biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep organic synthesis routes, starting from basic aromatic or heteroaromatic components. A common approach might include amide coupling reactions, alkylation, and the introduction of the trifluoromethyl group via specific reagents such as trifluoromethylating agents. The precise synthesis pathway would depend on the desired selectivity and yield, often optimized through reaction condition adjustments.

Molecular Structure Analysis

The molecular structure is characterized by the presence of an imidazopyridine moiety, suggesting a potential for specific biological interactions due to the heterocyclic aromatic system. The trifluoromethyl group would add lipophilicity and could influence the molecule's binding affinity and metabolic stability. Detailed structural analysis would typically involve spectroscopic techniques such as NMR and IR, alongside X-ray crystallography for solid-state structure determination.

Chemical Reactions and Properties

Chemical reactivity might include further functionalization of the molecule, such as the introduction of additional substituents on the aromatic rings, which could be achieved through halogenation followed by cross-coupling reactions. The amide linkage and the imidazopyridine system could undergo specific transformations under acidic or basic conditions, impacting the compound's stability and reactivity profile.

Physical Properties Analysis

Key physical properties include solubility, melting point, and stability, which are crucial for the compound's application in any practical context, such as drug formulation. The presence of the trifluoromethyl group and the aromatic heterocycles suggests moderate to low water solubility, while potentially enhancing solubility in organic solvents.

Chemical Properties Analysis

The chemical behavior of this compound would be influenced by its functional groups. The amide bond confers a degree of rigidity and impacts the hydrogen bonding capacity, affecting solubility and bioavailability. The electronic effects of the trifluoromethyl group and the imidazopyridine ring would affect the compound's overall electron distribution, influencing its reactivity and interaction with biological targets.

For more specific information on similar compounds, the following references provide insights into the synthesis, characterization, and application of related molecules:

- Zhou et al. (2008) describe the design, synthesis, and biological evaluation of a histone deacetylase inhibitor, showcasing methodologies that could be relevant to the synthesis and analysis of the compound (Zhou et al., 2008).

- Achugatla et al. (2017) report on the synthesis and characterization of benzamide derivatives, which might share synthesis and structural analysis techniques applicable to understanding the target compound (Achugatla et al., 2017).

Scientific Research Applications

Histone Deacetylase Inhibition

The design and synthesis of similar compounds have been explored for their potential as histone deacetylase (HDAC) inhibitors, highlighting their application in cancer treatment. For instance, the compound MGCD0103 has been identified as an orally active, isotype-selective HDAC inhibitor with promising antitumor activity, indicating a potential pathway for the development of anticancer drugs (Zhou et al., 2008).

Antiviral Activities

Research on benzamide-based derivatives has also revealed significant antiviral activities. A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which exhibited notable activity against the H5N1 subtype of the influenza A virus, suggesting their potential as antiavian influenza agents (Hebishy et al., 2020).

Complexation Properties and Structural Character

The complexation properties of related compounds with trivalent lanthanides have been investigated, shedding light on their potential applications in separation science and technology. The study provides insights into the coordination behavior of such compounds, which could be relevant for the development of new materials or analytical techniques (Kobayashi et al., 2019).

Anticancer and Anti-inflammatory Properties

The synthesis and evaluation of N-Mannich bases of benzimidazole derivatives have demonstrated analgesic and anti-inflammatory activity. This research underscores the therapeutic potential of benzimidazole-based compounds in pain management and inflammation control (Jesudason et al., 2009).

Anticancer Activity of Zn(II) Complexes

Studies on benzimidazole-based Zn(II) complexes have explored their potential anticancer activity against human carcinoma cells. The findings suggest that these complexes could serve as a basis for the development of new anticancer agents, highlighting the versatile applications of benzimidazole derivatives in therapeutic research (Zhao et al., 2015).

properties

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O/c1-12-3-2-10-24-11-15(23-16(12)24)8-9-22-17(25)13-4-6-14(7-5-13)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXDFSYWDUSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)

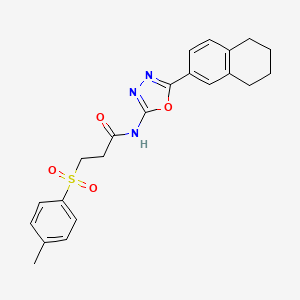

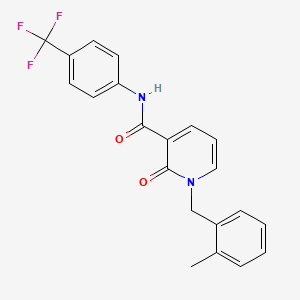

![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)

![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)

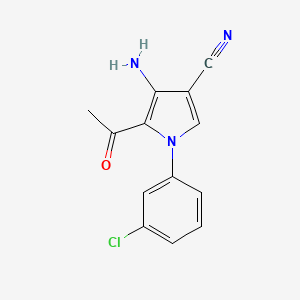

![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)

![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)

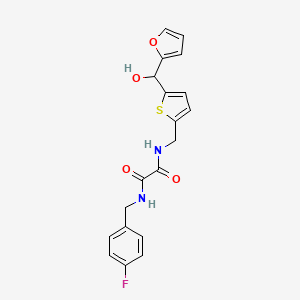

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)

![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)